2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol
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Overview
Description
2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is a chemical compound with the molecular formula C9H15F2N3O It is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a methyl group, as well as an ethan-1-ol moiety linked through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced through a nucleophilic substitution reaction using a difluoroethyl halide.
Methylation: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide.
Amination and Ethanol Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets. The difluoroethyl group and pyrazole ring are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-difluoroethyl)amino]ethan-1-ol
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
Uniqueness
2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is unique due to the combination of its difluoroethyl group, pyrazole ring, and ethan-1-ol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1856047-57-8 |
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Molecular Formula |
C9H15F2N3O |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methylamino]ethanol |
InChI |
InChI=1S/C9H15F2N3O/c1-7-8(4-12-2-3-15)5-13-14(7)6-9(10)11/h5,9,12,15H,2-4,6H2,1H3 |
InChI Key |
CEKNIJYCUDFTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)CNCCO |
Origin of Product |
United States |
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